molecular formula C8H8N2S B12104716 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

Cat. No.: B12104716
M. Wt: 164.23 g/mol
InChI Key: WNLIKVFSYPJDJI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the polymerization of 2-thiopheneethylamine and formaldehyde to form N-(2-thiopheneethyl)methylamine, which is then cyclized in the presence of ethanol and hydrogen chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert gases like nitrogen or argon during storage and handling is crucial to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,5H2

InChI Key

WNLIKVFSYPJDJI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2)C#N

Origin of Product

United States

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